molecular formula C14H10N2O5 B1294967 Benzoic acid, 4,4'-azoxybis- CAS No. 582-69-4

Benzoic acid, 4,4'-azoxybis-

Cat. No. B1294967
CAS RN: 582-69-4
M. Wt: 286.24 g/mol
InChI Key: ZYVHVGJGLOEEKD-UHFFFAOYSA-N
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Description

Benzoic acid, 4,4'-azoxybis- is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is commonly referred to as Azo-Bis-Formamide (ABFA) and is a white crystalline powder that is soluble in water and organic solvents. This compound has been extensively studied for its unique properties and is known for its ability to form gels, films, and fibers.

Mechanism Of Action

The mechanism of action of Azo-Bis-Formamide is not fully understood. However, it is believed to work by inducing oxidative stress in cells. This oxidative stress leads to the activation of various signaling pathways that ultimately lead to cell death. Azo-Bis-Formamide has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Biochemical And Physiological Effects

Azo-Bis-Formamide has been shown to have both biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair mechanisms. It has also been shown to induce oxidative stress and disrupt mitochondrial function. Azo-Bis-Formamide has been shown to have both cytotoxic and genotoxic effects on cells.

Advantages And Limitations For Lab Experiments

Azo-Bis-Formamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. It is also stable under a wide range of conditions, making it a suitable candidate for various experiments. However, Azo-Bis-Formamide has some limitations. It is toxic and can be hazardous if not handled properly. It is also relatively expensive, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of Azo-Bis-Formamide. One potential area of research is the development of Azo-Bis-Formamide-based therapies for cancer. Another area of research is the development of Azo-Bis-Formamide-based materials for use in various applications such as coatings, adhesives, and foams. Further studies are also needed to fully understand the mechanism of action of Azo-Bis-Formamide and its potential toxicity.

Synthesis Methods

The synthesis of Azo-Bis-Formamide involves the reaction of benzoic acid with hydrazine hydrate in the presence of a catalyst. The reaction takes place at a high temperature and pressure, and the resulting product is purified through recrystallization. This method of synthesis is relatively simple and yields high purity Azo-Bis-Formamide.

Scientific Research Applications

Azo-Bis-Formamide has been extensively studied for its potential applications in various fields such as pharmaceuticals, cosmetics, and food industry. It is used as a crosslinking agent in the production of polyurethane and epoxy resins. It is also used as a blowing agent in the production of foams and as a curing agent in the production of coatings. In the pharmaceutical industry, Azo-Bis-Formamide has been studied for its antitumor and antibacterial properties. It has also been used as a preservative in cosmetics and as a food additive.

properties

IUPAC Name

(4-carboxyphenyl)-(4-carboxyphenyl)imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5/c17-13(18)9-1-5-11(6-2-9)15-16(21)12-7-3-10(4-8-12)14(19)20/h1-8H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVHVGJGLOEEKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N=[N+](C2=CC=C(C=C2)C(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883446
Record name Benzoic acid, 4,4'-(1-oxido-1,2-diazenediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 4,4'-azoxybis-

CAS RN

582-69-4, 115325-88-7
Record name 4,4'-Azoxybenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24947
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 4,4'-(1-oxido-1,2-diazenediyl)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4,4'-(1-oxido-1,2-diazenediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4′-Azoxybenzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYA4B4PDJ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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